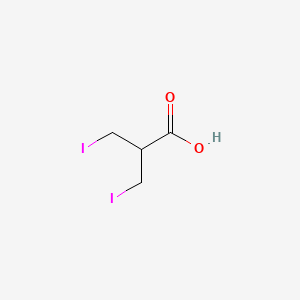
2-(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a brominated quinazolinone core and a fluorinated phenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
-
Formation of the Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst such as acetic acid. The reaction is typically carried out under reflux conditions.
-
Bromination: : The quinazolinone core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually conducted in an inert solvent like dichloromethane at room temperature.
-
Formation of the Phenylacetamide Moiety: : The next step involves the synthesis of the phenylacetamide moiety. This can be achieved by reacting 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.
-
Coupling Reaction: : The final step involves coupling the brominated quinazolinone core with the phenylacetamide moiety. This can be achieved by using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the quinazolinone core, especially at the carbonyl groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The bromine atom in the quinazolinone core can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This can be achieved using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Pharmacology: It is studied for its potential as an anti-inflammatory agent, as it can modulate the activity of certain inflammatory pathways.
Biochemistry: The compound is used as a probe to study protein-ligand interactions, particularly in the context of enzyme inhibition.
Industrial Chemistry: It is explored for its potential use as a precursor in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell proliferation and inflammation by interacting with key proteins and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(6-chloro-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of both bromine and fluorine atoms in 2-(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C22H15BrFN3O3 |
|---|---|
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
2-(6-bromo-2,4-dioxo-3-phenylquinazolin-1-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H15BrFN3O3/c23-14-6-11-19-18(12-14)21(29)27(17-4-2-1-3-5-17)22(30)26(19)13-20(28)25-16-9-7-15(24)8-10-16/h1-12H,13H2,(H,25,28) |
InChI-Schlüssel |
MEPDYWHAFFFNIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one](/img/structure/B14088486.png)
![ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14088487.png)
![1-[3-(Benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088493.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088498.png)
![8-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088499.png)


![6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B14088518.png)
![1-(4-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088521.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14088547.png)

![1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088555.png)
![N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14088558.png)
